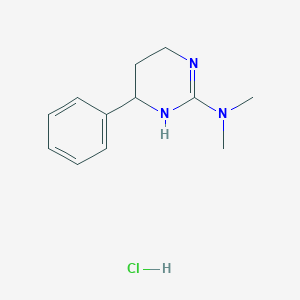

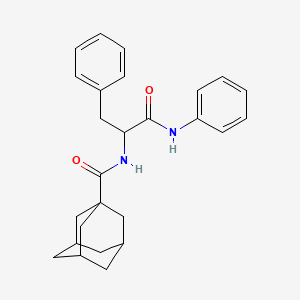

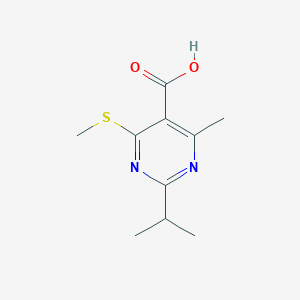

![molecular formula C8H7N3O3 B2618441 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 862273-50-5](/img/structure/B2618441.png)

4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves multi-component reactions . For example, two pyridine derivatives were prepared and characterized using different techniques .Molecular Structure Analysis

The molecular structures of similar compounds were confirmed using different techniques . X-ray diffraction (XRD) patterns revealed their monoclinic polycrystalline nature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve multi-component reactions . The reaction mechanisms can vary depending on the specific reactants and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the optical functions of two pyridine derivatives were calculated from the transmittance and reflectance spectra measured over the spectral range 200–2500 nm .Applications De Recherche Scientifique

4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acidxylic acid has a wide range of scientific research applications. It has been used in studies of enzyme kinetics, protein-ligand interactions, and drug design. It has also been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs. Additionally, it has been used in studies of the structure and function of enzymes, and in studies of the structure and function of DNA and RNA.

Mécanisme D'action

The mechanism of action of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acidxylic acid is not yet fully understood. However, it is believed that the compound binds to specific sites on proteins, which in turn alters their structure and function. This binding is thought to be due to the presence of the carboxylic acid group, which can interact with amino acids on the proteins. Additionally, the pyrazole ring is thought to be involved in the binding process.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acidxylic acid are not yet fully understood. However, it has been shown to have an inhibitory effect on enzymes involved in the biosynthesis of various compounds, including proteins, lipids, and carbohydrates. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acidxylic acid in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is relatively stable in solution. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It is not as potent as some other compounds, and it can be toxic if not used in the correct concentrations. Additionally, it can cause interference with other compounds in the reaction mixture.

Orientations Futures

There are several potential future directions for the use of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acidxylic acid. For example, it could be used to study the mechanism of action of drugs in greater detail, as well as to study the structure and function of proteins and enzymes. Additionally, it could be used to study the structure and function of DNA and RNA, as well as to study the structure and function of other molecules involved in biochemical pathways. Finally, it could be used to study the structure and function of other molecules involved in drug metabolism.

Méthodes De Synthèse

4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acidxylic acid can be synthesized in several different ways. One of the most common methods is the reaction of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazole with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces a product with a yield of approximately 90%. Other synthesis methods include the reaction of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazole with ethyl bromoacetate in the presence of a base, the reaction of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazole with ethyl bromoacetate in the presence of triethylamine, and the reaction of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazole with ethyl chloroformate in the presence of triethylamine.

Propriétés

IUPAC Name |

4-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-3-2-4(8(13)14)9-6-5(3)7(12)11-10-6/h2H,1H3,(H,13,14)(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQRFSOPXLAILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

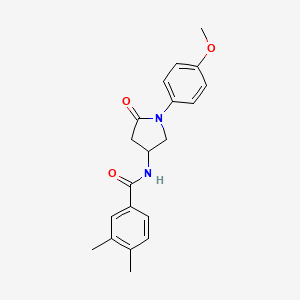

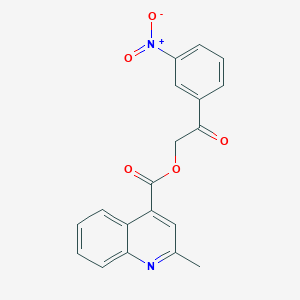

![2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2618358.png)

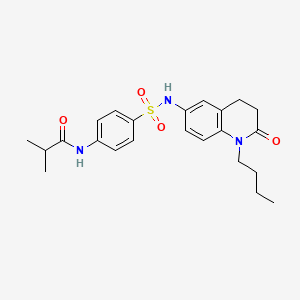

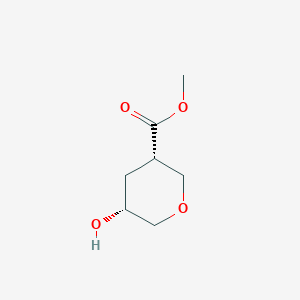

![8-benzoyl-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2618362.png)

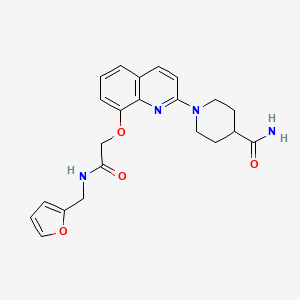

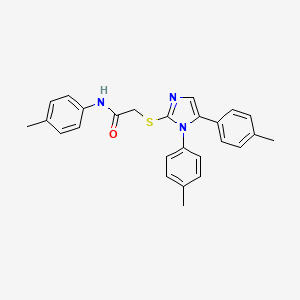

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618369.png)

![1-(2,4-dichlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618372.png)

![2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B2618376.png)